molecular formula C6H7BO2 B1591069 Phenyl-d5-boronic acid CAS No. 215527-70-1

Phenyl-d5-boronic acid

Cat. No. B1591069
Key on ui cas rn: 215527-70-1
M. Wt: 126.96 g/mol
InChI Key: HXITXNWTGFUOAU-RALIUCGRSA-N
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Patent
US09324952B2

Procedure details

In an Ar atmosphere, the crystals of 2-(4-bromophenyl)-naphthalene obtained in Synthesis Step C1-3, 10 g, and 500 mL of anhydrous tetrahydrofuran were put into a 1-L flask, and then 22 mL of a 1.6 mol/L n-BuLi solution in hexane was added dropwise at −60° C. over 30 minutes. Thirty minutes later, 7 g of triisopropyl borate was added dropwise, and then the reaction was allowed to proceed overnight with no temperature control. After the completion of the reaction, 100 mL of water was added dropwise, and the obtained solution was subjected to extraction with 2 L of toluene and separated. The isolated organic layer was concentrated, the residue was recrystallized, and the crystals were collected by filtration and dried. In this way, a phenylboronic acid derivative was obtained as a white solid weighing 5 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li]CCCC.[B:6](OC(C)C)([O:11]C(C)C)[O:7]C(C)C.O.[CH3:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25]>>[C:22]1([B:6]([OH:11])[OH:7])[CH:21]=[CH:20][CH:25]=[CH:24][CH:23]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were put into a 1-L flask
ADDITION
Type
ADDITION
Details
was added dropwise
EXTRACTION
Type
EXTRACTION
Details
the obtained solution was subjected to extraction with 2 L of toluene
CUSTOM
Type
CUSTOM
Details
separated
CONCENTRATION
Type
CONCENTRATION
Details
The isolated organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09324952B2

Procedure details

In an Ar atmosphere, the crystals of 2-(4-bromophenyl)-naphthalene obtained in Synthesis Step C1-3, 10 g, and 500 mL of anhydrous tetrahydrofuran were put into a 1-L flask, and then 22 mL of a 1.6 mol/L n-BuLi solution in hexane was added dropwise at −60° C. over 30 minutes. Thirty minutes later, 7 g of triisopropyl borate was added dropwise, and then the reaction was allowed to proceed overnight with no temperature control. After the completion of the reaction, 100 mL of water was added dropwise, and the obtained solution was subjected to extraction with 2 L of toluene and separated. The isolated organic layer was concentrated, the residue was recrystallized, and the crystals were collected by filtration and dried. In this way, a phenylboronic acid derivative was obtained as a white solid weighing 5 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li]CCCC.[B:6](OC(C)C)([O:11]C(C)C)[O:7]C(C)C.O.[CH3:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25]>>[C:22]1([B:6]([OH:11])[OH:7])[CH:21]=[CH:20][CH:25]=[CH:24][CH:23]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were put into a 1-L flask
ADDITION
Type
ADDITION
Details
was added dropwise
EXTRACTION
Type
EXTRACTION
Details
the obtained solution was subjected to extraction with 2 L of toluene
CUSTOM
Type
CUSTOM
Details
separated
CONCENTRATION
Type
CONCENTRATION
Details
The isolated organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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